molecular formula C16H18ClNO3S B12129529 (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine

(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine

Cat. No.: B12129529
M. Wt: 339.8 g/mol
InChI Key: CHPJRJYNDLPITF-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C16H18ClNO3S and a molecular weight of 339.8370 g/mol This compound features a sulfonyl group attached to an amine, with two aromatic rings substituted with methyl, chloro, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine typically involves the following steps:

  • Formation of the Sulfonyl Chloride Intermediate: : The initial step involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 3,4-dimethylaniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    4-chloro-3-ethoxybenzenesulfonyl chloride+3,4-dimethylanilineThis compound+HCl\text{4-chloro-3-ethoxybenzenesulfonyl chloride} + \text{3,4-dimethylaniline} \rightarrow \text{this compound} + \text{HCl} 4-chloro-3-ethoxybenzenesulfonyl chloride+3,4-dimethylaniline→this compound+HCl

  • Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group, which is a good leaving group.

  • Oxidation and Reduction: : The aromatic rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.

  • Coupling Reactions: : The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic rings can be functionalized further.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products where the sulfonyl group is replaced by nucleophiles.

    Oxidation: Products with oxidized aromatic rings.

    Reduction: Products with reduced aromatic rings or sulfonyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Biology and Medicine

    Pharmaceuticals: Potential use as a building block in the synthesis of drugs due to its unique structural features.

    Biological Studies: Used in studies to understand the interaction of sulfonyl-containing compounds with biological systems.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.

    Agrochemicals: Potential use in the development of new agrochemicals for pest control.

Mechanism of Action

The mechanism by which (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethylphenyl)sulfonylamine: Lacks the chloro and ethoxy substituents, making it less versatile in certain reactions.

    (4-Chloro-3-ethoxyphenyl)sulfonylamine: Lacks the dimethylphenyl group, which may affect its reactivity and applications.

Uniqueness

(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine is unique due to the combination of its substituents, which provide a balance of electronic and steric effects, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8 g/mol

IUPAC Name

4-chloro-N-(3,4-dimethylphenyl)-3-ethoxybenzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-4-21-16-10-14(7-8-15(16)17)22(19,20)18-13-6-5-11(2)12(3)9-13/h5-10,18H,4H2,1-3H3

InChI Key

CHPJRJYNDLPITF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C)Cl

Origin of Product

United States

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